molecular formula C14H10N2O2S2 B5978295 3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5978295
M. Wt: 302.4 g/mol
InChI Key: IOOGUICVWFYHEU-JXMROGBWSA-N
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Description

3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also known as HNT, is a thiazolidinone derivative that has been studied extensively for its potential therapeutic applications. HNT has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The purpose of

Mechanism of Action

The mechanism of action of 3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have a protective effect on the liver and kidneys in animal models of toxicity.

Advantages and Limitations for Lab Experiments

3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are some limitations to using this compound in lab experiments. This compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is the development of new synthesis methods for this compound that improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This compound may also have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the development of this compound derivatives with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.

Synthesis Methods

3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2-hydroxy-1-naphthaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid and ammonium acetate. The final product is obtained after purification using recrystallization.

Scientific Research Applications

3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied as a potential treatment for various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

(1E)-1-[(3-amino-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]naphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c15-16-13(18)12(20-14(16)19)7-10-9-4-2-1-3-8(9)5-6-11(10)17/h1-7,18H,15H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOGUICVWFYHEU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=CC3=C(N(C(=S)S3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=C/C3=C(N(C(=S)S3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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